Structure Elucidation of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine
Structure Elucidation of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine
An In-depth Technical Guide
Introduction: The Imperative for Rigorous Characterization
The 1,3,5-triazine scaffold is a privileged heterocycle in modern chemistry, forming the core of numerous pharmaceuticals, agricultural chemicals, and advanced polymers.[1][2] Its rigid, planar structure and the ability to precisely tailor substituents at the 2, 4, and 6 positions allow for fine-tuning of chemical and biological properties. The target molecule, 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine, represents a complex, non-symmetrical derivative where precise substituent placement is critical to its function.
Ambiguity in its structure—for instance, an isomeric product where the biphenyl and phenyl groups are swapped—could lead to drastically different biological activities, toxicological profiles, or material properties. Therefore, its definitive structural elucidation is not merely an academic exercise but a critical prerequisite for any further research or development. This guide outlines an integrated analytical approach that synergistically combines data from multiple orthogonal techniques to build an irrefutable case for the proposed structure.
Contextual Framework: Plausible Synthetic Pathway
Understanding the likely synthetic route is crucial as it informs the potential impurities and isomeric byproducts that must be ruled out during analysis. The synthesis of asymmetrically substituted triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the decreasing reactivity of the chlorine atoms with each successive nucleophilic substitution.[3][4]
A plausible pathway involves a sequential, temperature-controlled substitution. For instance, a Suzuki or Stille coupling with one equivalent of phenylboronic acid at a low temperature (e.g., 0 °C) would yield the monosubstituted intermediate. A subsequent coupling with biphenyl-3-ylboronic acid at a higher temperature (e.g., room temperature or gentle heating) would then yield the target disubstituted product, leaving the final chlorine atom intact.
Caption: Plausible synthetic route via sequential Suzuki coupling reactions.
Definitive Molecular Formula and Isotopic Signature by High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step in characterization is to confirm the elemental composition. Low-resolution MS provides only the nominal mass, which could be shared by numerous other combinations of atoms. High-Resolution Mass Spectrometry (HRMS), typically with an accuracy of <5 ppm, is essential to determine the exact mass, thereby providing a unique molecular formula. For this specific molecule, the presence of a chlorine atom provides a powerful diagnostic tool due to its distinct isotopic signature (³⁵Cl and ³⁷Cl).[5][6][7]
Expected HRMS Data
The molecular formula for 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine is C₂₁H₁₄ClN₅ . The presence of one chlorine atom predicts a characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 3:1.
| Parameter | Theoretical Value |
| Molecular Formula | C₂₁H₁₄ClN₅ |
| Exact Mass [M]⁺ (³⁵Cl) | 367.0938 |
| Exact Mass [M+2]⁺ (³⁷Cl) | 369.0908 |
| Intensity Ratio (M:M+2) | ~100:32.5 (or ~3:1) |
Fragmentation Analysis
Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals the molecule's stability and connectivity. For chloro-s-triazines, fragmentation is predictable.[8][9] The most prominent pathways involve the initial loss of the chlorine radical followed by fragmentation of the side chains or cleavage of the triazine ring itself.
Caption: Predicted primary fragmentation pathway in mass spectrometry.
Experimental Protocol: HRMS via ESI-Q-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode, as the triazine nitrogens are readily protonated.
-
Mass Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).
-
Acquisition: Acquire the full scan mass spectrum from m/z 100-1000. Observe the molecular ion cluster around m/z 367-370.
-
Data Analysis: Confirm the exact mass of the monoisotopic peak ([M+H]⁺ or [M]⁺˙) and the M+2 peak. Verify that the measured mass is within 5 ppm of the theoretical value and that the isotopic distribution matches the theoretical pattern for a compound containing one chlorine atom.
Unambiguous Connectivity via 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For a complex, non-symmetrical molecule like this, a simple ¹H or ¹³C spectrum is insufficient. Two-dimensional (2D) correlation experiments, specifically HSQC and HMBC, are indispensable for mapping the molecular framework.[10][11][12] It is important to note that triazine derivatives can sometimes exhibit poor solubility or show complex spectra due to restricted rotation around the C(triazine)-N(exocyclic) bonds, although this is less common for C-C bonded substituents.[13][14]
Predicted ¹H and ¹³C NMR Spectral Features
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (~7.0-8.5 ppm). The five protons of the phenyl group and the nine protons of the biphenyl-3-yl group will produce a series of complex multiplets.
-
¹³C NMR: The spectrum will show 15 aromatic carbon signals (some may overlap) and 3 distinct signals for the triazine ring carbons. The carbon atom bonded to chlorine (C2) will be significantly shifted compared to the other two triazine carbons (C4, C6).
The Power of 2D NMR: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It is the definitive way to assign the ¹H signals to their corresponding ¹³C signals.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The absence of a 1-bond correlation makes it complementary to HSQC. The crucial HMBC correlations are those that link the protons of the phenyl and biphenyl rings to the specific carbons of the triazine core.[11][12][15]
Caption: Integrated NMR workflow for structure elucidation.
Key Diagnostic HMBC Correlations
To confirm the structure as 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine, the following correlations are essential:
| Protons on... | ...Show HMBC Correlation to Carbon: | Implication |
| Phenyl Ring (ortho-protons) | C6 of Triazine Ring | Confirms phenyl group is attached to C6. |
| Biphenyl-3-yl Ring (protons ortho to the point of attachment) | C4 of Triazine Ring | Confirms biphenyl group is attached to C4. |
| Both Rings (protons ortho to the point of attachment) | C2 of Triazine Ring | Confirms proximity of both rings to the chlorine-bearing carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution; poor solubility can lead to broad signals.[13]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient-selected HSQC experiment to identify one-bond C-H correlations.
-
Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Use the HSQC spectrum to link proton and carbon chemical shifts.
-
Systematically analyze the HMBC spectrum, starting from the most downfield or distinct proton signals, to piece together the molecular fragments and confirm their linkage to the triazine core as detailed in the table above.
-
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of HRMS and comprehensive 2D NMR provides an exceptionally strong case for the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[16][17] It provides a 3D model of the molecule, confirming not only the atom-to-atom connectivity but also precise bond lengths, bond angles, and intermolecular packing interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals suitable for diffraction by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents (e.g., dichloromethane, ethyl acetate, hexane mixtures) should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).
-
Analysis: The final refined structure will provide a visual 3D model, confirming the placement of the chloro, phenyl, and biphenyl-3-yl substituents on the triazine ring.
Conclusion: An Integrated and Self-Validating Approach
The definitive structure elucidation of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine cannot be achieved with a single technique. The robust, self-validating methodology presented here relies on the synergy of orthogonal analytical platforms.
Caption: Integrated workflow for definitive structure confirmation.
HRMS establishes the correct elemental formula and confirms the presence of the key chlorine atom. Advanced 2D NMR spectroscopy maps the atomic connectivity, definitively placing the complex substituents at their correct positions on the triazine core. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the molecular structure in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development endeavors.
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